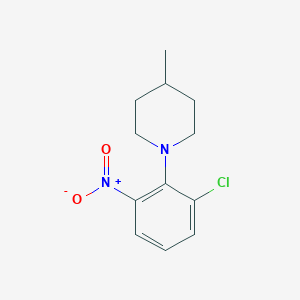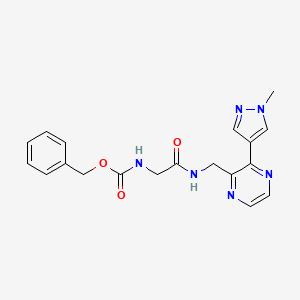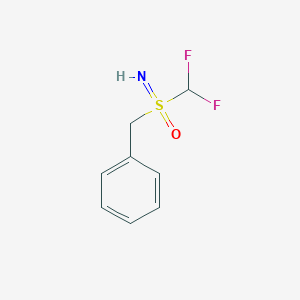![molecular formula C12H15N5O B2863246 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 2034521-19-0](/img/structure/B2863246.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a fascinating compound characterized by its unique molecular structure, comprising a pyrazole ring fused with a pyrazine moiety. Its synthesis and applications have garnered interest in various fields including medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Start with 1,3-dimethyl-1H-pyrazole and react it with an alkyl halide to introduce the methanone group.
Step 2: The intermediate product is then subjected to cyclization using appropriate reagents to form the pyrazolo[1,5-a]pyrazine ring system.
Step 3: Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial methods typically involve the use of continuous flow chemistry techniques to ensure consistent quality and scalability. Reactions are conducted under strictly controlled conditions, with advanced monitoring systems to ensure precise control over reaction parameters.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, forming corresponding oxides or ketones.
Reduction: Reduction typically leads to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Often employs oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve bases like sodium hydride or nucleophiles like alkyl halides.
Major Products Formed
Oxidation leads to various ketones or acids.
Reduction results in different dihydro or tetrahydro derivatives.
Substitution allows for the formation of various functionalized derivatives.
科学研究应用
This compound's versatility makes it valuable in numerous research domains:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecular architectures.
Biology: Studied for its potential as a pharmacophore in drug discovery, with implications in developing treatments for various diseases.
Medicine: Its derivatives show promise in therapeutic applications, particularly in anti-inflammatory and anti-cancer research.
Industry: Employed in the development of advanced materials, including polymers and coatings with unique properties.
作用机制
The compound interacts with molecular targets through various pathways:
Binding to Enzymes: Inhibits specific enzymes, affecting metabolic pathways.
Receptor Modulation: Modulates receptors, altering cellular signaling mechanisms.
Pathway Inhibition: Interrupts key biological pathways, leading to desired therapeutic outcomes.
相似化合物的比较
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone stands out for its unique pyrazole-pyrazine fusion, offering distinct properties not found in other similar compounds.
List of Similar Compounds
Pyrazole: A simpler analog, lacking the fused pyrazine ring.
Pyrazinone: Contains a pyrazine ring, but without the pyrazole moiety.
1,3-Dimethylpyrazole: Lacks the pyrazine fusion, but serves as a fundamental unit for further synthesis.
This compound's distinctive structure and reactivity make it a significant subject of study in various scientific fields.
属性
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-7-11(15(2)14-9)12(18)16-5-6-17-10(8-16)3-4-13-17/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURUZMGYQGVIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN3C(=CC=N3)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2863164.png)
acetyl]amino}acetic acid](/img/structure/B2863166.png)
![2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2863167.png)



![1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole](/img/structure/B2863175.png)
![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863176.png)
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2863177.png)
![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2863180.png)
![N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide](/img/structure/B2863182.png)



